![molecular formula C28H28N2O5 B242494 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
作用機序
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various effects on the body, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to increase food intake and reduce body weight in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has several advantages as a research tool, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, including:
1. Investigating its potential therapeutic applications in human clinical trials.
2. Developing more potent and selective FAAH inhibitors.
3. Studying its effects on other physiological and biochemical pathways in the body.
4. Investigating its potential as a treatment for other neurological disorders such as epilepsy and multiple sclerosis.
5. Studying its effects on the gut microbiome and its potential as a treatment for gut-related disorders such as irritable bowel syndrome.
Conclusion
In conclusion, this compound is a synthetic compound that inhibits FAAH and increases endocannabinoid levels in the body. It has various physiological and biochemical effects and has been investigated for its potential therapeutic applications in preclinical and clinical research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for drug addiction, obesity, and neurodegenerative diseases.
特性
分子式 |
C28H28N2O5 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-19(16-20-8-6-5-7-9-20)27-28(32)29(24-15-14-23(34-3)17-25(24)35-4)18-26(31)30(27)21-10-12-22(33-2)13-11-21/h5-17,27H,18H2,1-4H3/b19-16+ |
InChIキー |
VADNDVDPDHFQPE-KNTRCKAVSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
正規SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



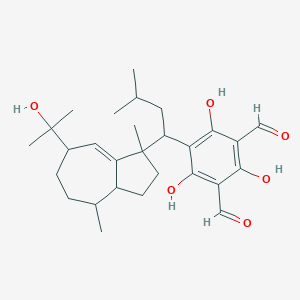
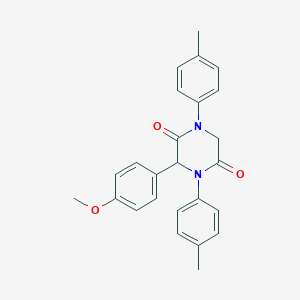

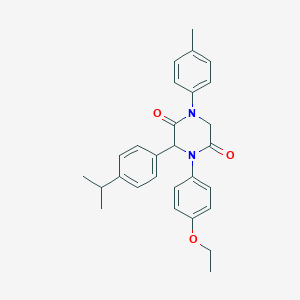
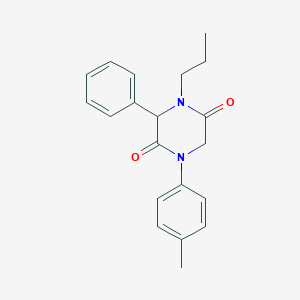
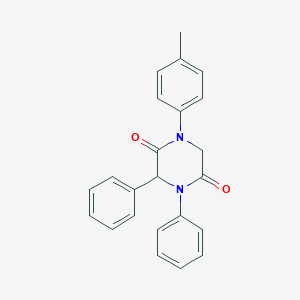
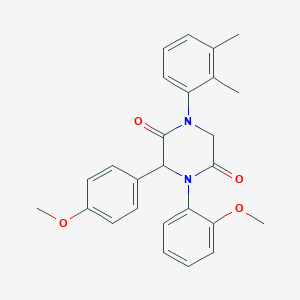
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

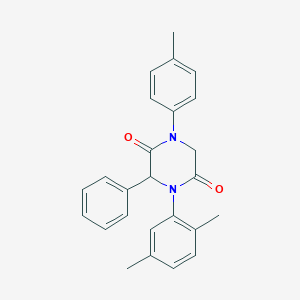
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
